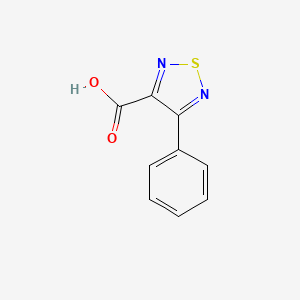

4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid

Overview

Description

4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid is a chemical compound with the CAS Number: 72234-46-9 . It has a molecular weight of 207.23 .

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives has been extensively researched . Various synthetic transformations and approaches are highlighted to furnish 1,2,3-thiadiazole scaffolds .Molecular Structure Analysis

The InChI code for 4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid is 1S/C9H7N2O2S/c12-9(13)8-7(10-14-11-8)6-4-2-1-3-5-6/h1-5,14H, (H,12,13) .Chemical Reactions Analysis

The 1,2,3-thiadiazole moiety is a significant and prominent position among privileged heterocyclic templates due to its broad spectrum of biological activities . The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities .Physical And Chemical Properties Analysis

The storage temperature for 4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid is room temperature .Scientific Research Applications

Inhibitory Activity Against SHP1

2-phenyl-1,3,4-thiadiazole derivatives have been studied for their inhibitory activity against Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) . SHP1 is mainly restricted to hematopoietic and epithelial cells and is a convergent node for oncogenic cell-signaling cascades . The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of related diseases .

Optical Properties

The photophysical properties of 2-phenyl-1,3,4-thiadiazole derivatives have been thoroughly studied from theoretical simulation and experimental application aspects . The representative compound PT10 exhibited a larger quantum yield than the other molecules because of the smaller geometric relaxation and reorganization energy of the excited state .

Two-Photon Cell Fluorescence Imaging

The compound PT10 showed potential application in two-photon cell fluorescence imaging according to the calculated excellent two-photon absorption properties .

Anticancer Properties

1,3,4-Thiadiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . The anticancer potential was evaluated through in silico and in vitro cell-based assays using LoVo and MCF-7 cancer lines .

Apoptosis Induction

The novel compound 2g, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation .

Antimicrobial Activity

Based on literature reports on the biological potential of hydrazide–hydrazones, novel compounds have been synthesized to obtain substances with significant antimicrobial activity .

Mechanism of Action

Target of Action

4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid, like other thiadiazole derivatives, is known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

Thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets .

Biochemical Pathways

Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The mesoionic nature of thiadiazoles allows them to cross cellular membranes, which may influence their bioavailability .

Result of Action

Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that their action may be influenced by the cellular environment .

Safety and Hazards

properties

IUPAC Name |

4-phenyl-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-14-11-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODCDRVVTNWHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)